4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a bromine atom at the 4th position and a sec-butyl group at the 1st position, is of significant interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromopyrazole with sec-butyl bromide under basic conditions to introduce the sec-butyl group. This is followed by carboxylation at the 3rd position using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. The process starts with the synthesis of 4-bromopyrazole, which is then subjected to alkylation and carboxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and heterocyclic compounds .
Scientific Research Applications
4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of metabolic enzymes or signaling pathways critical for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the sec-butyl and carboxylic acid groups.
1-sec-butyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom.
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but different substituents.
Uniqueness
4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-butan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLBILHRBPOCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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